2,4-Dichloro-6-(difluoromethoxy)mandelic acid
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)mandelic acid is an organic compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation process, which has seen significant advancements in recent years . This process typically involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur. Various reagents and catalysts are used to achieve this transformation, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)mandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its potential biological activities are explored for developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)mandelic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and reactivity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethoxy)mandelic acid: Similar in structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2,4-Dichloro-6-(methoxy)mandelic acid: Contains a methoxy group instead of a difluoromethoxy group.
2,4-Dichloro-6-(fluoromethoxy)mandelic acid: Contains a fluoromethoxy group instead of a difluoromethoxy group
Uniqueness
2,4-Dichloro-6-(difluoromethoxy)mandelic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-[2,4-dichloro-6-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-4(11)6(7(14)8(15)16)5(2-3)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQWHZIUICKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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